molecular formula C10H12BrNO B186406 2-(4-bromophenyl)-N-ethylacetamide CAS No. 223555-90-6

2-(4-bromophenyl)-N-ethylacetamide

Cat. No. B186406
CAS RN: 223555-90-6
M. Wt: 242.11 g/mol
InChI Key: WYMOWHKSHZGGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-N-ethylacetamide (2-BrPEA) is a synthetic compound that has been used in a variety of scientific research applications. It is an aromatic compound with a bromine atom attached to a phenyl ring, and it is also known as 4-bromoaniline. This compound has been used in a variety of scientific research applications, including studies of biochemical and physiological processes, and has been used as a model compound for drug discovery.

Advantages and Limitations for Lab Experiments

The use of 2-BrPEA in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available. In addition, it is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, there are some limitations to the use of 2-BrPEA in laboratory experiments. It is a relatively non-polar compound and is not very soluble in water, which can limit its use in certain experiments. In addition, it is not very soluble in organic solvents, which can also limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 2-BrPEA. One potential area of research is the development of new synthetic methods for the synthesis of 2-BrPEA. In addition, further research into the biochemical and physiological effects of 2-BrPEA could provide insight into the mechanisms of action of various drugs. Finally, further research into the structure-activity relationships of 2-BrPEA could lead to the development of new drugs.

Synthesis Methods

2-BrPEA can be synthesized by a number of methods, including the reaction of 4-bromoaniline and ethyl acetate in the presence of an acid catalyst. This reaction results in the formation of a substituted amide, which can be purified by recrystallization. Other methods of synthesis include the reaction of 4-bromoaniline with ethyl acetate in the presence of a base catalyst, or the reaction of 4-bromoaniline with ethyl chloroformate in the presence of an acid catalyst.

Scientific Research Applications

2-BrPEA has been used in a variety of scientific research applications, including studies of biochemical and physiological processes. It has been used as a model compound for drug discovery and has been studied for its ability to interact with various receptors, enzymes, and ion channels. It has also been used to study the effects of various drugs on the human body. In addition, 2-BrPEA has been used in studies of the molecular basis of disease and in the development of new drugs.

properties

IUPAC Name

2-(4-bromophenyl)-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-2-12-10(13)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMOWHKSHZGGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358288
Record name 2-(4-bromophenyl)-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-ethylacetamide

CAS RN

223555-90-6
Record name 2-(4-bromophenyl)-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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